

Toxicological Profile of Propham in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propham*

Cat. No.: *B1679637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **propham** in a range of non-target organisms. The information is compiled from various scientific studies and regulatory documents to serve as a resource for researchers and professionals in the fields of ecotoxicology, environmental science, and drug development.

Executive Summary

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator. While its primary mode of action in plants is the disruption of microtubule assembly, leading to an inhibition of mitosis, its effects on non-target organisms are varied and warrant detailed investigation. This guide summarizes the acute and chronic toxicity of **propham** to aquatic and terrestrial invertebrates, fish, birds, and other wildlife. It also delves into the known mechanisms of action in animal systems, including its potential as an endocrine disruptor. Detailed experimental protocols and quantitative toxicological data are presented to facilitate a deeper understanding and further research.

Aquatic Toxicology

The aquatic environment is a primary recipient of pesticide runoff, making the assessment of **propham**'s toxicity to aquatic organisms crucial.

Aquatic Invertebrates

Aquatic invertebrates are vital components of aquatic ecosystems, serving as a food source for higher trophic levels.

Acute Toxicity:

Propham has been shown to be toxic to a variety of aquatic invertebrates. For instance, the 48-hour EC50 for *Daphnia magna* (water flea) has been reported to be 8 ppm.[\[1\]](#) Other studies have reported a 24-hour LC50 of 54 mg/L and a 96-hour LC50 of 19 mg/L for the scud (*Gammarus fasciatus*) when exposed to a formulated product.

Chronic Toxicity:

Chronic exposure to **propham** can impact the reproduction and survival of aquatic invertebrates. The 21-day chronic toxicity test on *Daphnia magna*, following OECD Guideline 211, is a standard method to assess these effects, with endpoints including the number of live offspring produced.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Fish

Fish are key indicators of aquatic ecosystem health and are often subject to pesticide exposure.

Acute Toxicity:

Acute toxicity values for fish vary by species. For example, the 96-hour LC50 for Bluegill sunfish (*Lepomis macrochirus*) is reported to be between 29 and 31.8 ppm, while for Rainbow trout (*Oncorhynchus mykiss*), it ranges from 23.5 to 38 ppm.[\[1\]](#)

Chronic and Early Life Stage Toxicity:

The early life stages of fish are particularly sensitive to chemical stressors. The OECD Guideline 210 for fish early-life stage toxicity tests evaluates effects on hatching, survival, and growth, with endpoints such as the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 1: Summary of **Propham** Toxicity to Aquatic Organisms

Organism Group	Species	Endpoint	Value	Exposure Duration	Reference
Invertebrates	Daphnia magna	48-h EC50	8 ppm	48 hours	[1]
Gammarus fasciatus		24-h LC50	54 mg/L	24 hours	
Gammarus fasciatus		96-h LC50	19 mg/L	96 hours	
Fish	Lepomis macrochirus (Bluegill)	96-h LC50	29 - 31.8 ppm	96 hours	[1]
Oncorhynchus mykiss (Rainbow Trout)		96-h LC50	23.5 - 38 ppm	96 hours	[1]

Terrestrial Toxicology

Propham can impact a variety of non-target terrestrial organisms through direct contact, ingestion of contaminated food, or exposure to contaminated soil.

Terrestrial Invertebrates

Soil-dwelling and other terrestrial invertebrates play crucial roles in soil health, nutrient cycling, and pest control.

Soil Organisms:

Studies on the effects of herbicides on soil microorganisms have shown that they can impact microbial respiration and biomass.[\[15\]](#)[\[16\]](#) While specific data for **propham** on a wide range of soil invertebrates is limited, the Collembola (*Folsomia candida*) is recognized as a sensitive indicator species for soil toxicity testing.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Beneficial Insects:

Beneficial insects such as predatory mites (*Typhlodromus pyri*) and parasitic wasps (*Aphidius rhopaloshi*) are important for integrated pest management. The toxicity of pesticides to these non-target arthropods is a critical consideration.[\[8\]](#)[\[15\]](#)[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Avian Species

Birds can be exposed to **propham** through the consumption of treated seeds, contaminated insects, or through contact with sprayed vegetation.

Acute and Dietary Toxicity:

The acute oral LD50 for Mallard ducks (*Anas platyrhynchos*) has been reported to be greater than 2000 mg/kg.[\[29\]](#) Avian dietary toxicity is assessed using the OECD Guideline 205.[\[9\]](#)

Reproductive Toxicity:

The OECD Guideline 206 is used to assess the reproductive toxicity of chemicals in birds.[\[9\]](#) [\[12\]](#)[\[18\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) This test evaluates parameters such as egg production, eggshell thickness, hatchability, and chick survival.

Table 2: Summary of **Propham** Toxicity to Terrestrial Organisms

Organism Group	Species	Endpoint	Value	Exposure Duration	Reference
Birds	<i>Anas platyrhynchos</i> (Mallard)	Acute Oral LD50	>2000 mg/kg	Single Dose	[29]
Mammals	Rat (female)	Acute Oral LD50	2360 mg/kg	Single Dose	[1]
	Rat (male)	Acute Oral LD50	3000 mg/kg	Single Dose	[1]
Rabbit	Acute Dermal LD50	>3000 mg/kg	24 hours		[1]

Amphibians and Reptiles

Data on the toxicity of **propham** to amphibians and reptiles is scarce.[\[20\]](#)[\[24\]](#)[\[29\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#) These groups are known to be susceptible to environmental contaminants due to their permeable skin and often complex life cycles that can involve both aquatic and terrestrial phases. Further research is needed to adequately assess the risk of **propham** to these non-target organisms.

Mechanism of Action in Non-Target Organisms

While the primary mode of action of **propham** in plants is well-established as a mitotic inhibitor through the disruption of microtubule formation, its mechanisms of toxicity in animals are less clear but appear to involve different pathways.

Endocrine Disruption

There is growing evidence that **propham** and related carbamate herbicides may act as endocrine-disrupting chemicals (EDCs). Specifically, studies on the structurally similar chlor**propham** suggest it can act as an androgen receptor (AR) antagonist.[\[2\]](#)[\[11\]](#)[\[14\]](#)[\[22\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#) This antagonism can interfere with the normal functioning of the endocrine system in vertebrates. The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) is designed to evaluate the potential of pesticides to interact with the estrogen, androgen, and thyroid hormone systems.[\[6\]](#)[\[7\]](#)[\[15\]](#)[\[23\]](#)[\[41\]](#)

Microtubule Disruption in Animal Cells

While the primary herbicidal action of **propham** is through microtubule disruption in plants, evidence for a similar mechanism in animal cells is emerging. A study on the related carbamate herbicide, chlor**propham**, demonstrated that it can cause disruption of both microtubules and microfilaments in fibroblast cells, leading to nuclear fragmentation.[\[41\]](#) This suggests that **propham** may also have the potential to interfere with cytoskeletal dynamics in vertebrate and invertebrate cells, which could lead to a range of toxic effects, including cytotoxicity and reproductive toxicity.[\[27\]](#)[\[31\]](#)[\[42\]](#)[\[43\]](#)[\[44\]](#)[\[45\]](#)[\[46\]](#)

Experimental Protocols

The following sections provide an overview of the methodologies used in key ecotoxicological studies for assessing the effects of chemical substances like **propham**.

OECD Guideline 211: Daphnia magna Reproduction Test

This chronic toxicity test evaluates the impact of a substance on the reproductive output of *Daphnia magna* over a 21-day period.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Test Organisms: Young female daphnids (<24 hours old) at the start of the test.
- Exposure: Semi-static or flow-through system with a range of test concentrations and a control.
- Duration: 21 days.
- Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent animal. Other observations include parental mortality and mobility. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.
- Test Conditions: Temperature, pH, and dissolved oxygen are monitored regularly. The test medium is renewed periodically in the semi-static design.

OECD Guideline 210: Fish, Early-Life Stage Toxicity Test

This test assesses the effects of chemicals on the early developmental stages of fish.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Test Organisms: Newly fertilized fish eggs.
- Exposure: Typically a flow-through system with a range of test concentrations and a control.
- Duration: Varies depending on the fish species, extending from the fertilized egg stage to a juvenile stage.
- Endpoints: Hatching success, survival of embryos and larvae, and sublethal effects such as growth (length and weight) and developmental abnormalities. The NOEC and LOEC are determined for these endpoints.

- Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

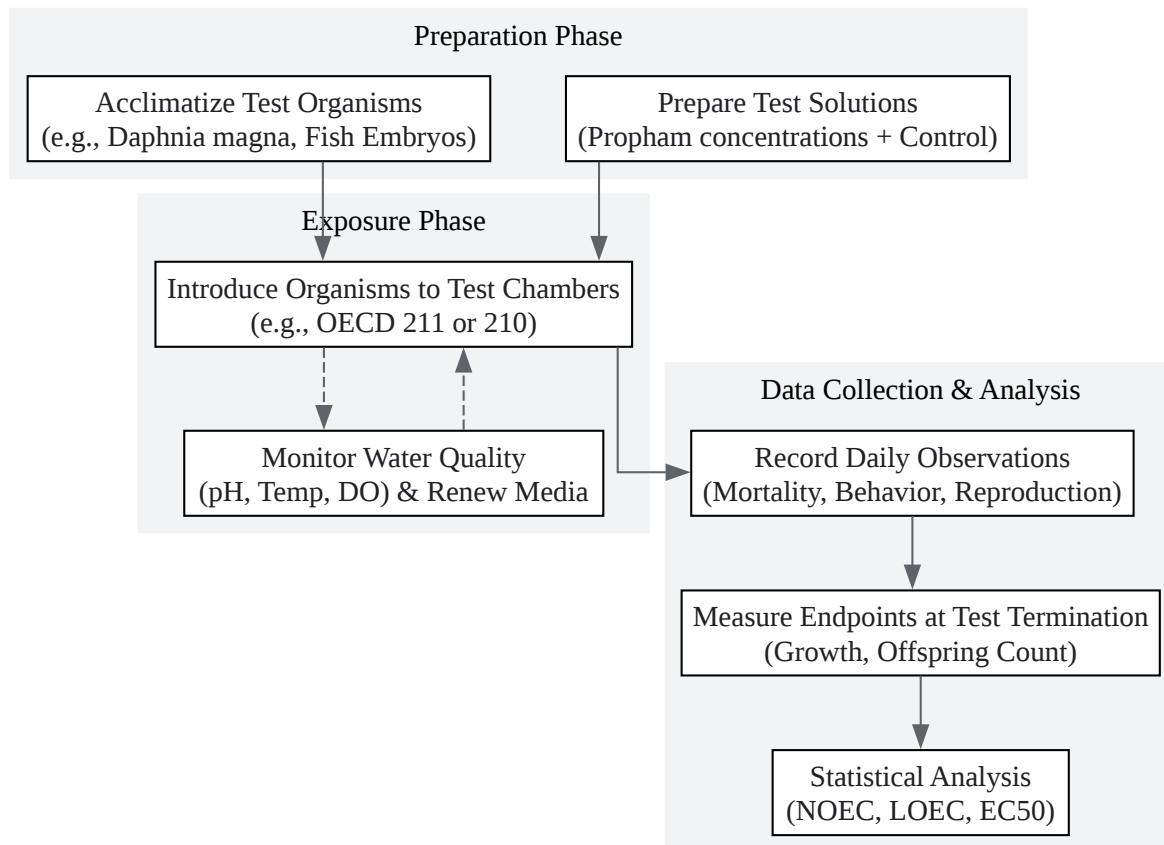
OECD Guideline 206: Avian Reproduction Test

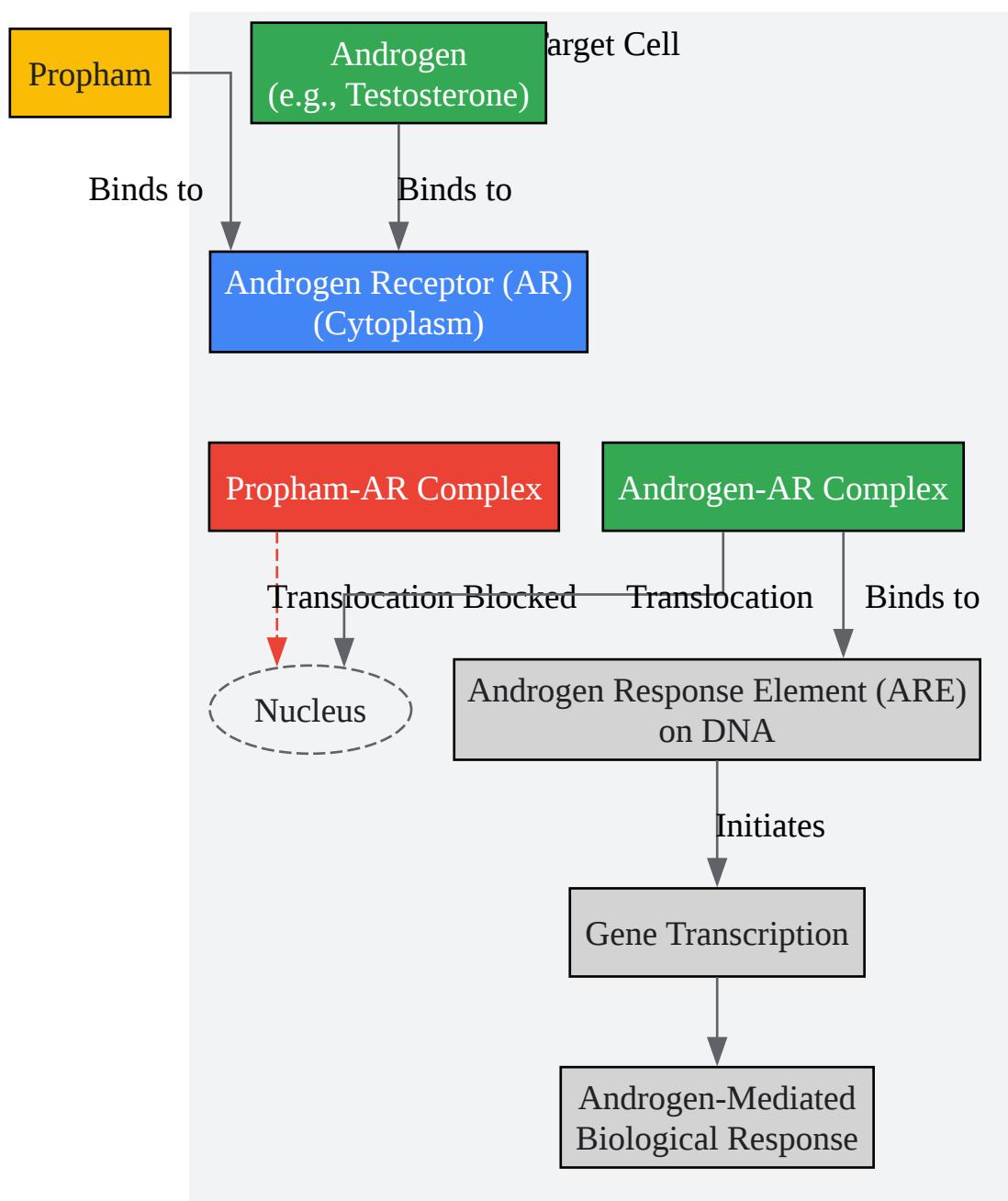
This guideline details a study to determine the effects of a substance on the reproductive success of birds when administered through their diet.[\[9\]](#)[\[12\]](#)[\[18\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

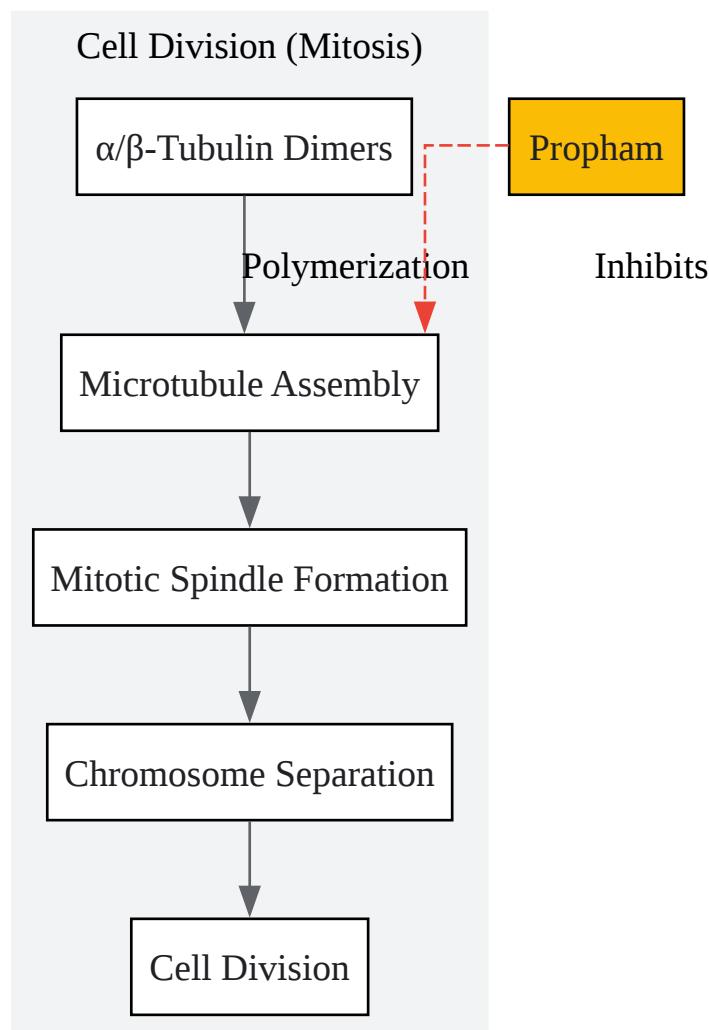
- Test Organisms: Typically, Bobwhite quail or Mallard ducks.
- Exposure: Birds are fed a diet containing the test substance at various concentrations for at least 20 weeks.
- Duration: A pre-laying exposure period followed by an egg-laying period.
- Endpoints: Adult mortality, egg production, number of cracked eggs, eggshell thickness, fertility, hatchability, and survival and growth of offspring. The No Observed Adverse Effect Level (NOAEL) is determined.
- Test Conditions: Birds are housed in pairs or small groups, and the photoperiod is manipulated to induce egg-laying.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propham | C₁₀H₁₃NO₂ | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. swedenwaterresearch.se [swedenwaterresearch.se]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Non-target arthropod testing with the parasitic wasp (Aphidius rhopalosiphi) | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. A polycyclic aromatic receptor with high androgen affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intelligent consensus-based predictions of early life stage toxicity in fish tested in compliance with OECD Test Guideline 210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Typhlodromus pyri [sitem.herts.ac.uk]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. rbciamb.com.br [rbciamb.com.br]
- 18. Using dietary exposure to determine sub-lethal effects from imidacloprid in two springtail (Collembola) species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. www2.mst.dk [www2.mst.dk]
- 22. cra.wallonie.be [cra.wallonie.be]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Typhlodromus pyri—Predatory Mite | NYSIPM Biocontrol Fact Sheet [cals.cornell.edu]
- 26. Non-target arthropod testing with the predatory mite (Typhlodromus pyri) | ibacon GmbH [ibacon.com]
- 27. RELATIVITY OF THE TOXICITY OF BROAD SPECTRUM INSECTICIDES TOWARDS THE PREDATORY MITE, TYPHLODROMUS PYRI (OUDEMANS). | International Society for

Horticultural Science [ishs.org]

- 28. researchgate.net [researchgate.net]
- 29. Ecotoxicology of Amphibians and Reptiles [pubs.usgs.gov]
- 30. oecd.org [oecd.org]
- 31. Mechanisms of neurotoxicity related to selective disruption of microtubules and intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 33. umweltbundesamt.de [umweltbundesamt.de]
- 34. researchgate.net [researchgate.net]
- 35. Sublethal Effects of Pollutants on Amphibians and Reptiles - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 36. In situ works on ecotoxicology in amphibians: current state of the art | Scientific Electronic Archives [scientificelectronicarchives.org]
- 37. thebhs.org [thebhs.org]
- 38. selleckchem.com [selleckchem.com]
- 39. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Specificity of ligand-dependent androgen receptor stabilization: receptor domain interactions influence ligand dissociation and receptor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. downloads.regulations.gov [downloads.regulations.gov]
- 43. Microtubule disassembly delays the G2-M transition in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. beyondpesticides.org [beyondpesticides.org]
- 45. Microtubules Disruption Alters the Cellular Structures and Mechanics Depending on Underlying Chemical Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 46. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Propham in Non-target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1679637#toxicological-profile-of-propham-in-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com